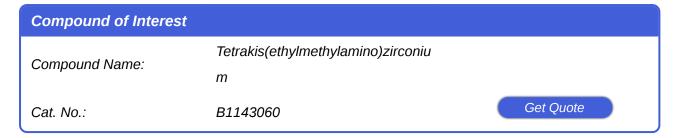


A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of **Tetrakis(ethylmethylamino)zirconium** (TEMAZr), a prominent organometallic precursor. The information is compiled from various technical sources to assist researchers and professionals in its application, particularly in fields such as semiconductor manufacturing and materials science.

Core Physical and Chemical Properties

Tetrakis(ethylmethylamino)zirconium, with the chemical formula C₁₂H₃₂N₄Zr, is an organozirconium compound widely utilized as a precursor for the deposition of zirconium-based thin films through processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Its physical state at room temperature is typically a light yellow or colorless liquid.[1][2][3][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of TEMAZr. These values are critical for designing and optimizing experimental and industrial processes involving this precursor.



Property	Value	Citations
Molecular Formula	C12H32N4Zr	[1][2][5][6][7]
Molecular Weight	323.63 g/mol	[1][2][5][6][8]
Appearance	Light yellow or colorless liquid	[1][2][3][4]
Density	1.049 g/mL at 25 °C	[1][4][5]
Boiling Point	81 °C at 0.1 mmHg (0.1 hPa)	[1][2][5]
Melting Point	< 10 °C; another source indicates < -70 °C	[2][3]
Vapor Pressure	1 Torr at 70 °C; another source indicates ~65 °C at 0.1 Torr	[3][9]
Flash Point	10 °C (50 °F) - closed cup	[4][5]
Solubility	Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane, toluene, hexane, octane).[3]	[3]
Water Solubility	Insoluble and reacts violently with water.[5]	[5]
Thermal Stability	Considered thermally stable for MOCVD applications, but may exhibit limited stability under prolonged heating.[10] Stable under recommended inert storage conditions.[5][9]	[5][9][10]
Viscosity	2-3 cP at 40 °C (estimated)	[3]

Experimental Protocols: General Methodologies for Characterization

While specific, detailed experimental protocols for determining every physical property of TEMAZr are not publicly available, general methodologies for characterizing metal-organic

Foundational & Exploratory





precursors are well-established in the scientific literature. These approaches are crucial for ensuring precursor purity and understanding its behavior under process conditions.

1. Purity Determination:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the chemical structure and purity of the synthesized precursor by identifying the characteristic signals of the ethylmethylamino ligands and detecting any organic impurities.[11]
- Elemental Analysis: Combustion analysis is performed to determine the weight percentages
 of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values for
 C₁₂H₃₂N₄Zr to verify its elemental composition.[11]
- Melting Point Determination: The melting point can be used as an indicator of purity. Impurities typically broaden and depress the melting point range.[11]

2. Volatility and Thermal Stability Analysis:

- Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to study the
 volatility and thermal stability of precursors.[11] An isothermal TGA experiment involves
 holding the precursor at a series of temperatures and measuring the rate of mass loss due to
 evaporation. This data is essential for determining its suitability for CVD and ALD processes.
 [11] The onset temperature of decomposition can also be determined by observing the
 temperature at which non-volatile decomposition occurs.[12]
- Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy and temperature of phase transitions, such as melting and boiling, providing further insight into the thermal properties of the material.

3. Vapor Pressure Measurement:

Static Method: The vapor pressure of a precursor can be accurately measured using a static
apparatus, which typically involves a capacitance diaphragm gauge.[13] The precursor is
placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium
with the condensed phase is measured at various temperatures.[13]



- Calculation from TGA Data: Vapor pressure can also be estimated from isothermal TGA data
 by applying equations that relate the rate of mass loss to vapor pressure through diffusion
 principles.[11] The calculated vapor pressures can then be used to create Arrhenius plots to
 determine the enthalpy of vaporization.[11]
- 4. Decomposition Studies:
- Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): To
 understand the decomposition pathways, the precursor can be heated in a controlled
 environment (e.g., a sealed quartz tube), and the gaseous byproducts can be analyzed insitu using techniques like MS and FTIR.[11][12] This helps in identifying the decomposition
 products and the temperature at which decomposition begins, which is critical for defining
 the process window for film deposition.[12]

Visualizations: Logical Workflow

The primary application of **Tetrakis(ethylmethylamino)zirconium** is as a precursor in Atomic Layer Deposition (ALD) to create high-quality zirconium oxide (ZrO₂) thin films. The following diagram illustrates the logical workflow of a typical thermal ALD cycle using TEMAZr and water (H₂O) as the co-reactant.



Click to download full resolution via product page

Caption: Logical workflow of a thermal Atomic Layer Deposition (ALD) cycle using TEMAZr.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. americanelements.com [americanelements.com]
- 2. Tetrakis(ethylmethylamino)zirconium | TEMAZr | C12H32N4Zr Ereztech [ereztech.com]
- 3. kojundo.co.jp [kojundo.co.jp]
- 4. echemi.com [echemi.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. (주)제이아이테크 [ji-tech.co.kr]
- 7. strem.com [strem.com]
- 8. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dockchemicals.com [dockchemicals.com]
- 10. Novel Thermally-Stable Hafnium and Zirconium ALD Precursors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143060#what-are-the-physical-properties-of-tetrakis-ethylmethylamino-zirconium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com